(r)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group, often using reagents like ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the amino group or reduce the phenyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deaminated or reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a candidate for studying enantiomer-specific interactions in biological systems.
Medicine
In medicine, ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can also contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
®-2-Amino-2-(3,5-difluoro-2-ethoxyphenyl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
®-2-Amino-2-(3,5-difluoro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of fluorine atoms in ®-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol imparts unique properties such as increased metabolic stability and altered electronic characteristics. These properties can enhance the compound’s binding affinity and specificity for certain molecular targets, making it distinct from its analogs.
Biological Activity
(R)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol, also known by its CAS number 1213553-83-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including studies on its antibacterial and anticancer effects, as well as its mechanism of action.
Antibacterial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial properties. For instance, a study highlighted the structure-activity relationship (SAR) of flavonoids, showing that modifications at specific positions can enhance their antibacterial efficacy against resistant strains like MRSA .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
Tetracycline | 0.5 - 2.0 | Reference |
Erythromycin | 0.5 - 2.0 | Reference |
The exact minimum inhibitory concentration (MIC) for this compound remains to be determined through further studies.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound possess notable anticancer properties. For example, a series of β-lactam derivatives showed promising results in inhibiting cell growth in various cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values in the nanomolar range .
Compound | Cell Line | IC50 (μM) | Viability (%) at 10 μM |
---|---|---|---|
This compound | TBD | TBD | TBD |
Compound 32 | MCF-7 | 0.075 | 30% |
Compound 33 | MDA-MB-231 | 0.620 | 37% |
The mechanism by which this compound exerts its biological effects is currently under investigation. Preliminary findings suggest that it may interact with specific protein targets involved in cell proliferation and apoptosis pathways. Further mechanistic studies are required to elucidate the precise pathways affected by this compound.
Case Studies
-
Antibacterial Effectiveness : In vitro testing has shown that derivatives of similar structures can outperform traditional antibiotics against resistant bacterial strains.
"Hydroxylation at C5 and C7 positions significantly enhances antibacterial activity" .
-
Anticancer Efficacy : A study on β-lactam derivatives indicated that modifications at the meta position on ring B resulted in significantly improved anticancer activity.
"Compounds with fluorine substitutions demonstrated enhanced potency against breast cancer cell lines" .
Properties
Molecular Formula |
C9H11F2NO2 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
InChI Key |
HCCJJCHWZBQUKB-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1F)F)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.